3-(2,5-Dimethyl-pyrrol-1-ylmethyl)-benzoic acid
Overview
Description
3-(2,5-Dimethyl-pyrrol-1-ylmethyl)-benzoic acid is an organic compound with the molecular formula C13H15NO2 It features a benzoic acid moiety substituted with a 2,5-dimethyl-pyrrole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethyl-pyrrol-1-ylmethyl)-benzoic acid typically involves the reaction of 2,5-dimethylpyrrole with a suitable benzoic acid derivative. One common method is the Paal-Knorr reaction, where 2,5-hexanedione reacts with aniline in the presence of an acid catalyst to form the pyrrole ring . The resulting pyrrole derivative can then be further functionalized to introduce the benzoic acid group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Paal-Knorr reaction or similar synthetic routes to ensure high yield and purity. Factors such as solvent choice, temperature, and catalyst concentration would be critical in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dimethyl-pyrrol-1-ylmethyl)-benzoic acid can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized under strong oxidative conditions.
Reduction: The benzoic acid moiety can be reduced to the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require a Lewis acid catalyst, such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Oxidation of the pyrrole ring can lead to the formation of pyrrole-2,5-dione derivatives.
Reduction: Reduction of the benzoic acid group yields benzyl alcohol derivatives.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic ring, depending on the electrophile used.
Scientific Research Applications
3-(2,5-Dimethyl-pyrrol-1-ylmethyl)-benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(2,5-Dimethyl-pyrrol-1-ylmethyl)-benzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved are still under investigation, but it is believed that the compound’s structure allows it to modulate specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(2,5-Dimethyl-pyrrol-1-yl)-3-phenyl-propionic acid: This compound features a similar pyrrole ring but with different substituents on the aromatic ring.
(2,5-Dimethyl-1H-pyrrol-1-yl)acetic acid: Another pyrrole derivative with a different acid group.
Uniqueness
3-(2,5-Dimethyl-pyrrol-1-ylmethyl)-benzoic acid is unique due to its specific combination of a benzoic acid moiety and a 2,5-dimethyl-pyrrole group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
3-[(2,5-dimethylpyrrol-1-yl)methyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-10-6-7-11(2)15(10)9-12-4-3-5-13(8-12)14(16)17/h3-8H,9H2,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UANBDJDZJQTPIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1CC2=CC(=CC=C2)C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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